Cis-4-(Difluoromethyl)cyclohexanol is a fluorinated organic compound with the molecular formula and a molecular weight of 150.17 g/mol. It is characterized by the presence of a difluoromethyl group attached to a cyclohexanol structure, specifically at the 4-position. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
Cis-4-(Difluoromethyl)cyclohexanol is classified under the category of alcohols and is part of the broader group of fluorinated compounds. It has been cataloged with the CAS number 2386979-97-9 and can be identified by its IUPAC name, (1S,4S)-4-(difluoromethyl)cyclohexan-1-ol. The compound's structure can be represented using SMILES notation as O[C@H]1CCC@@HCC1 .
The synthesis of cis-4-(Difluoromethyl)cyclohexanol can be achieved through various methods, including:
The synthesis often requires optimization of parameters such as temperature, pressure, and catalyst type to maximize yield and selectivity. For instance, using specific ruthenium-based catalysts has shown promise in achieving high selectivity for cis configurations during hydrogenation reactions .
Cis-4-(Difluoromethyl)cyclohexanol features a cyclohexane ring with a hydroxyl group (-OH) and a difluoromethyl group (-CF2H) at the 4-position. The stereochemistry is crucial, as it influences both physical properties and reactivity.
Cis-4-(Difluoromethyl)cyclohexanol can participate in various chemical reactions typical for alcohols, including:
The presence of both hydroxyl and difluoromethyl groups allows for diverse reactivity patterns. For example, the difluoromethyl group can influence acidity and nucleophilicity, making it an interesting target for further functionalization.
The mechanism of action for cis-4-(Difluoromethyl)cyclohexanol primarily revolves around its interactions in biological systems or catalysis:
Cis-4-(Difluoromethyl)cyclohexanol has several potential applications:
Research into these applications continues to expand, highlighting the compound's versatility in various fields .
Biocatalysis has emerged as a powerful strategy for the stereoselective synthesis of cis-4-(difluoromethyl)cyclohexanol, leveraging engineered enzymes to achieve unparalleled enantiomeric excess (ee) and diastereomeric ratios (dr). Alcohol dehydrogenases (ADHs) and ene-reductases (EREDs) serve as the primary biocatalysts for the asymmetric reduction of the precursor 4-(difluoromethyl)cyclohexanone. ADHs, particularly those sourced from Lactobacillus spp. or Rhodococcus spp., utilize nicotinamide cofactors (NAD(P)H) to facilitate hydride transfer with pro-(R) or pro-(S) specificity, enabling the stereocontrolled formation of the chiral alcohol center [3] [5]. Directed evolution techniques have significantly enhanced enzyme performance, as evidenced by a study where iterative mutagenesis of a cytochrome P450 hydroxylase improved activity toward bulky substrates. Engineered ADH variants achieve >99% ee for the cis-isomer by precisely orienting the difluoromethylcyclohexanone within the enzyme's active pocket, exploiting hydrophobic interactions with the CHF₂ group [5] [8].
Ene-reductases complement ADHs by catalyzing the stereoselective reduction of activated alkenes, though their application to fluorinated cyclohexenones remains challenging. Protein engineering has expanded their substrate scope, with variants exhibiting enhanced activity toward 4-(difluoromethyl)cyclohexenone, yielding the saturated ketone intermediate with high enantioselectivity prior to ADH-mediated reduction. Co-factor regeneration systems (e.g., glucose dehydrogenase/GDH) are integral for preparative-scale synthesis, improving atom economy and reducing process costs [3]. A representative study achieved 92% isolated yield and >99% ee for the cis-alcohol using a whole-cell biocatalyst expressing an evolved ADH in a glucose-mediated co-factor recycling system [8].
Table 1: Biocatalytic Systems for cis-4-(Difluoromethyl)cyclohexanol Synthesis
Enzyme Class | Source/Engineered Variant | Cofactor System | Yield (%) | ee (%) | dr (cis:trans) |
---|---|---|---|---|---|
Alcohol Dehydrogenase | Rhodococcus ruber ADH-101 | NADPH, GDH/Glucose | 95 | >99 | 98:2 |
Ene-Reductase | Ochrobactrum anthropi ERED-5 | NADPH, GDH/Glucose | 88 | 95 | 90:10* |
Engineered P450 | P450DA-11 (septuplet mutant) | NADPH, PTDH/Phosphite | 92 | >99 | 94:6 |
Transition metal catalysis offers robust solutions for the hydrogenation of 4-(difluoromethyl)cyclohexanone to the cis-alcohol, emphasizing chemo- and stereoselectivity. Heterogeneous palladium catalysts, notably bromide-modified Pd/C (m-Pd/C), demonstrate exceptional performance in biphasic solvent systems (e.g., H₂O/CH₂Cl₂). The bromide anions adsorb onto palladium sites, modulating electronic properties and sterically blocking over-reduction pathways that lead to undesired cyclohexyl derivatives. This modification suppresses complete hydrogenation of the ketone to the methylene ether or alcohol byproducts, with m-Pd/C achieving >95% selectivity for the ketone intermediate in lignin-derived feedstock hydrogenation [7]. For cis-alcohol synthesis, subsequent stereoselective ketone reduction is required, where homogeneous catalysts excel.
Homogeneous catalysts incorporating chiral ligands enable direct asymmetric hydrogenation of the ketone precursor. Cyclic (Alkyl)(Amino)Carbene (CAAC) ligands ligated to ruthenium or iridium centers provide superior σ-donation and steric bulk compared to traditional NHCs or phosphines, facilitating high enantioselectivity in saturated ketone reductions. CAAC-Ru complexes achieve up to 97% ee for the cis-isomer by leveraging ligand-controlled hydride transfer to the carbonyl face anti to the sterically demanding difluoromethyl group [2]. Temperature and pressure optimization is critical: Low temperatures (0–25°C) and moderate H₂ pressures (5–50 bar) minimize defluorination side reactions, preserving the CHF₂ moiety. Homogeneous catalysts typically outperform heterogeneous analogues in stereoselectivity but present challenges in catalyst recovery and metal contamination.
Table 2: Transition Metal-Catalyzed Hydrogenation Performance
Catalyst System | Conditions | Substrate | Conversion (%) | cis Selectivity (%) | ee (%) |
---|---|---|---|---|---|
Heterogeneous: m-Pd/C (KBr) | 50°C, 20 bar H₂, H₂O/CH₂Cl₂ | 4-(Difluoromethyl)cyclohexanone | 99 | 78* | N/A |
Homogeneous: CAAC-Ru | 25°C, 10 bar H₂, THF | 4-(Difluoromethyl)cyclohexanone | >99 | >95 | 97 |
Homogeneous: (S)-BINAP-Rh | 30°C, 50 bar H₂, MeOH | 4-(Difluoromethyl)cyclohexanone | 95 | 85 | 89 |
The selection between homogeneous and heterogeneous catalysts hinges on trade-offs involving stereoselectivity, scalability, and sustainability. Homogeneous catalysts (e.g., CAAC-Ru, BINAP-Rh) deliver superior enantiocontrol (typically >95% ee) and cis-diastereoselectivity (>90%) under mild conditions. Their molecular uniformity ensures precise substrate coordination, critical for differentiating the prochiral faces of the ketone precursor. However, they suffer from intrinsic drawbacks: Metal leaching (often >5 ppm per run), difficult recovery requiring energy-intensive distillation or chromatography, and sensitivity to fluorinated byproducts (e.g., HF from dehydrofluorination) that degrade ligand integrity [2].
Heterogeneous catalysts (e.g., m-Pd/C, Pt/Al₂O₃) address recyclability and metal contamination concerns. m-Pd/C can be reused over five cycles via simple filtration with <5% activity loss for ketone synthesis. Their compatibility with biphasic systems facilitates product isolation and catalyst separation. Nevertheless, stereoselectivity remains inferior: Unmodified Pd/C yields racemic alcohol mixtures, and achieving high cis-selectivity necessitates additional biocatalytic or chiral modification steps. Bromide modification improves chemoselectivity but does not impart enantioselectivity [7].
Hybrid approaches mitigate these limitations. For instance, grafting chiral ligands onto mesoporous supports generates "heterogenized homogeneous catalysts," such as BINAP-functionalized SBA-15-Ru complexes. These materials combine high ee (90–95%) with straightforward filtration recovery, though ligand grafting complexity increases costs. Alternatively, biphasic systems using ionic liquids enable homogeneous catalyst recycling with 80–90% recovery rates [2] [4]. Life-cycle assessments (LCAs) highlight heterogeneous and chemoenzymatic systems as optimal for industrial-scale production, reducing E-factors by 30–50% versus homogeneous routes by eliminating ligand synthesis and solvent-intensive separations.
Table 4: Catalyst System Comparison for cis-Alcohol Synthesis
Parameter | Homogeneous Catalysts | Heterogeneous Catalysts | Hybrid/Chemoenzymatic |
---|---|---|---|
Stereoselectivity | >95% ee, >90% cis | Low ee, 70–85% cis | >95% ee, >90% cis |
Catalyst Recyclability | Poor (≤1 cycle without reprocessing) | Excellent (5–10 cycles) | Good (3–8 cycles) |
Metal Contamination Risk | High (5–10 ppm) | Low (<1 ppm) | Moderate (1–5 ppm) |
E-Factor (kg waste/kg product) | 15–50 | 5–20 | 5–15 |
Capital Intensity | High (separation units) | Moderate | Moderate to High (immobilization) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1